1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
CAS No.:
Cat. No.: VC17754272
Molecular Formula: C11H11ClO3
Molecular Weight: 226.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11ClO3 |
|---|---|
| Molecular Weight | 226.65 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H11ClO3/c12-9-3-1-7(2-4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) |
| Standard InChI Key | MFTHHGXVMYUSNJ-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C1(C2=CC=C(C=C2)Cl)C(=O)O)CO |
Introduction
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is an organic compound with a molecular formula of C11H11ClO3 and a molecular weight of 226.65 g/mol . This compound features a cyclopropane ring substituted with a hydroxymethyl group and a 4-chlorophenyl group, which contributes to its structural uniqueness and potential biological activity.
Applications and Potential Uses
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid may have potential applications in pharmaceuticals and chemical synthesis due to its unique structural features. Its hydroxymethyl and carboxylic acid groups can participate in various chemical reactions, making it a versatile intermediate for synthesizing more complex molecules.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid, including:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1-(2-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | C11H11ClO3 | 226.66 g/mol | Different chlorophenyl position (2-chloro vs 4-chloro) |
| 1-(4-Chlorophenyl)cyclopropanecarboxylic acid | C10H9ClO2 | 196.63 g/mol | Absence of hydroxymethyl group |
| 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | C11H11ClO3 | 226.65 g/mol | Variation in chlorophenyl position (3-chloro) |
Availability and Discontinuation
1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is listed with CAS number 63106-92-3, but it appears to be discontinued by some suppliers, such as CymitQuimica . For inquiries about similar products or availability, contacting suppliers directly is recommended.
Safety and Handling
While specific safety data for 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is not extensively documented, compounds with similar structures may pose hazards such as skin irritation or toxicity. Handling should be done with caution, following standard laboratory safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume